7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(5-Chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a pyrazolo-triazolo-pyrimidine derivative, a class of compounds notable for their role as adenosine receptor antagonists, particularly targeting the A2A subtype. The compound’s structure features a 5-chloro-2-methylphenyl group at position 7 and a 3-methylphenyl group at position 2, which influence its receptor interaction and physicochemical properties.
Properties
Molecular Formula |
C20H15ClN6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-4-3-5-14(8-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)7-6-13(17)2/h3-11H,1-2H3 |
InChI Key |
SUZLYLMZARYCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Initial Pyrazole Formation
The synthesis typically starts with the preparation of a 5-aminopyrazole derivative. For example, 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carbonitrile is synthesized via the condensation of 1-(5-chloro-2-methylphenyl)ethanone with cyanoacetohydrazide under acidic conditions.
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C
- Yield: 60–75%
Triazole Ring Construction
The pyrazole intermediate undergoes cyclization with nitrous acid (HNO₂) to form a triazole ring. This step introduces the triazolo[1,5-c]pyrimidine moiety.
Key Parameters :
Final Annulation
The triazolo-pyrimidine intermediate is fused with a 3-methylphenyl-substituted pyrazole using Ullmann coupling or Pd-catalyzed cross-coupling.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI/Pd(PPh₃)₄ |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF or toluene |
| Temperature | 110–130°C |
| Yield | 45–60% |
Catalytic Methods and Reaction Optimization
Role of Lewis Acids
AlCl₃ and FeCl₃ improve electrophilic substitution in Friedel-Crafts acylations for precursor synthesis. For example, introducing the 3-methylphenyl group benefits from AlCl₃-mediated acylation, achieving 85% conversion.
Base-Mediated Cyclization
K₂CO₃ or KOH in DMSO efficiently promotes cyclization at 120°C, reducing side products compared to traditional acidic conditions.
Comparative Performance :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMSO | 120°C | 78% |
| H₂SO₄ | EtOH | 80°C | 52% |
Green Synthesis Approaches
Recent advances prioritize sustainability:
Solvent-Free Reactions
Microwave-assisted synthesis under solvent-free conditions reduces waste and shortens reaction times (e.g., 30 minutes vs. 6 hours).
Aqueous Media
Water as a solvent in triazole formation steps achieves 70% yield with KOH as a catalyst, avoiding toxic organic solvents.
Industrial-Scale Production Considerations
Scalable synthesis requires:
- Continuous Flow Reactors : Enhance heat transfer and reproducibility during exothermic steps.
- Crystallization Techniques : Gradient cooling isolates the product with >95% purity.
Cost Analysis :
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Cyclization | Pd catalysts | Recycling via filtration |
| Purification | Column chromatography | Switch to recrystallization |
Analytical Characterization Techniques
Post-synthesis validation employs:
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- NMR : Distinct signals for methyl groups at δ 2.35 (s, 3H) and δ 2.58 (s, 3H).
- Mass Spectrometry : m/z 374.8 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology. Key findings include:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This compound has been identified as a potent inhibitor of CDK2, which plays a crucial role in cell cycle regulation. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with low IC50 values, indicating strong cytotoxic effects against these cells .
- Mechanism of Action : The mechanism likely involves binding to active or allosteric sites on target proteins, modulating cellular signaling pathways critical for cancer progression. This interaction can lead to apoptosis in cancer cells through intrinsic and extrinsic pathways .
Applications in Medicinal Chemistry
The compound's potential applications span several areas in medicinal chemistry:
- Anticancer Agents : Due to its ability to inhibit key enzymes involved in cell proliferation, it is being explored as a candidate for new anticancer therapies. Studies have shown that it can induce apoptosis and inhibit tumor growth .
- Anti-inflammatory Effects : Similar compounds within its class have demonstrated anti-inflammatory properties, suggesting that this compound may also exert such effects through modulation of inflammatory pathways .
- Platelet Aggregation Inhibition : The compound has shown promise in inhibiting platelet aggregation mediated by adenosine receptors, indicating potential cardiovascular applications .
Synthesis and Derivatives
The synthesis of 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities.
Example Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(5-bromo-2-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Bromine instead of chlorine | Antitumor activity |
| 7-(5-chloro-3-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Methyl substitution on phenyl | A2A receptor antagonist |
| 7-(5-nitrophenyl)-2-(3-hydroxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Nitro group on phenyl | Potential anti-inflammatory effects |
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Anticancer Efficacy : In vitro studies showed that derivatives of this compound significantly inhibited the growth of various cancer cell lines. For instance, one study reported an IC50 value lower than 10 µM for MCF-7 cells treated with specific derivatives .
- Mechanistic Insights : Research utilizing flow cytometry confirmed that treatment with this compound led to increased apoptosis markers such as caspase activation and changes in mitochondrial membrane potential .
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects :
- However, they lack hydrogen-bonding capacity, possibly reducing A2A affinity compared to hydroxyl-containing analogs .
- Methoxy/Fluorine (SCH442416/SCH412348) : Improve solubility (methoxy) or electronic effects (fluorine), optimizing receptor interactions .
Pharmacological Properties
A2A receptor affinity and selectivity are pivotal for therapeutic efficacy.
Key Findings :
- SCH412348 demonstrates the highest A2A affinity (Ki = 0.6 nM) and selectivity, attributed to its difluorophenyl-piperazinyl group .
- Hydroxyl-containing derivatives (e.g., ZM241385) achieve high affinity via hydrogen bonding with the receptor .
- The target compound’s lack of polar groups may result in lower affinity but improved pharmacokinetics for CNS targeting.
Therapeutic Potential
Pyrazolo-triazolo-pyrimidines are explored in diverse indications:
Biological Activity
The compound 7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex heterocyclic structure characterized by multiple aromatic substitutions. The presence of chlorine and methyl groups enhances its chemical reactivity and biological profile. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is a critical enzyme involved in cell cycle regulation and is a promising target for cancer therapy. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. Studies have shown that it can decrease mitochondrial membrane potential and activate caspase-8, leading to programmed cell death in various cancer cell lines such as DLD-1 and HT-29 .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial effects. This broadens its potential applications in treating infections caused by bacteria and fungi.
Study 1: CDK2 Inhibition
In a study examining the effects of similar pyrazolo[4,3-e][1,2,4]triazolo compounds on cancer cell lines:
- Cell Lines Used : DLD-1 (colon cancer) and HT-29 (colon cancer).
- Findings : The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 0.5 µM. The mechanism involved the activation of caspase pathways and modulation of p53 levels .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties:
- Pathogens Tested : Various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited moderate to strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains chlorophenyl group | CDK2 inhibitor |
| 7-(5-bromo-2-methylphenyl)-2-(3-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Bromine instead of chlorine | Antitumor activity |
| 9-(2-fluorophenyl)-7-(4-nitrophenyl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Nitrophenyl substitution | Antimicrobial properties |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase-8 leading to programmed cell death |
| Cell Cycle Arrest | Inhibition of CDK2 results in halted cell division |
| Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential triggers intrinsic apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
